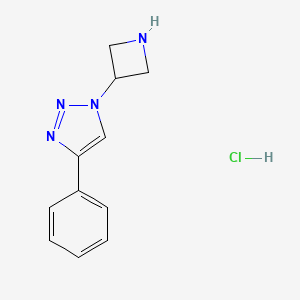

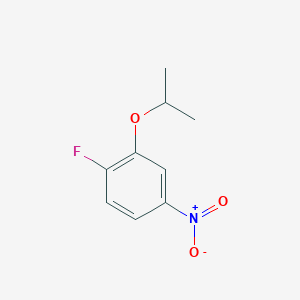

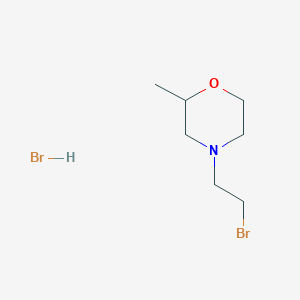

1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride

Descripción general

Descripción

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride, also known as APT-HCl, is a heterocyclic compound that has been used in a variety of scientific research applications. It is a synthetic compound that is composed of azetidine, phenyl, and triazole rings. The hydrochloride salt of APT-HCl has been used in laboratory experiments to study the biological effects of the compound.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity of Triazoles

Triazoles, including 1,2,3-triazole derivatives, are a class of heterocyclic compounds that have been extensively studied for their diverse biological activities. These compounds serve as crucial scaffolds in medicinal chemistry due to their stable five-membered ring structure and the ability to participate in various biological interactions. Research has demonstrated that triazoles possess a broad range of biological activities, such as anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. They have also been explored for their potential against neglected diseases, emphasizing their significance in drug development and therapeutic applications (Ferreira et al., 2013).

Synthetic Routes and Click Chemistry

The synthesis of 1,2,3-triazole derivatives has been revolutionized by the development of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method has facilitated the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are of significant interest due to their wide range of applications in drug discovery, bioconjugation, and material science. The CuAAC reaction is characterized by its simplicity, high selectivity, and efficiency, making it a valuable tool in the synthesis of triazole derivatives (Kaushik et al., 2019).

Antimicrobial Activity

1,2,3-Triazole derivatives have been identified as potent inhibitors of key bacterial enzymes, showcasing significant antibacterial activity against resistant strains of Staphylococcus aureus. The integration of triazole rings into hybrid molecules has been a strategy to enhance their antimicrobial efficacy, offering new avenues for combating antibiotic resistance (Li & Zhang, 2021).

Application in Material Science and Corrosion Inhibition

Beyond their biological applications, 1,2,3-triazole derivatives have also been explored for their applications in material science, including their role as corrosion inhibitors for metal surfaces. Their ability to form stable complexes with metal ions and provide protective layers against corrosion makes them valuable in extending the lifespan of metals in various industrial applications (Hrimla et al., 2021).

Eco-friendly Synthesis

Advancements in the eco-friendly synthesis of 1,2,3-triazoles reflect the growing emphasis on sustainability in chemical synthesis. Researchers have developed methods that minimize environmental impact, utilizing renewable resources and green chemistry principles to synthesize triazole derivatives efficiently (de Souza et al., 2019).

Propiedades

IUPAC Name |

1-(azetidin-3-yl)-4-phenyltriazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4.ClH/c1-2-4-9(5-3-1)11-8-15(14-13-11)10-6-12-7-10;/h1-5,8,10,12H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHCRURCMQOPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=C(N=N2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine](/img/structure/B1448482.png)

![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1448486.png)

![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride](/img/structure/B1448493.png)

![Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B1448496.png)